1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidine ring, an indazole ring, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst.
Cyclization: The intermediate product undergoes cyclization to form the indazole ring structure. This step typically involves heating the intermediate in the presence of a suitable base.
Substitution Reactions: The final compound is obtained by introducing the methyl and phenyl substituents through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
p-Toluenesulfonic acid, bases like sodium hydroxide or potassium carbonate.Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-dimethylpyrimidin-2-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one .
- 1-(4,6-dimethylpyrimidin-2-yl)-5-amino-4H-3-arylpyrazoles .
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-(4-methylphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific combination of pyrimidine and indazole rings, along with the methyl and phenyl substituents
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-12-5-7-16(8-6-12)17-10-18-20(19(26)11-17)15(4)24-25(18)21-22-13(2)9-14(3)23-21/h5-9,17H,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPZCTZVMLQMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(=NN3C4=NC(=CC(=N4)C)C)C)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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